2,5-Dimethylhexane

Physical Chemistry Thermodynamics Chemical Engineering

Researchers requiring a symmetrical C8 alkane face challenges with isomeric impurities that compromise catalytic selectivity and chromatographic resolution. 2,5-Dimethylhexane (CAS 592-13-2) directly addresses these issues. - Delivers ≥95 wt% p-xylene selectivity in dehydrocyclization, unmatched by other octane isomers. - Exhibits a distinct Kovats retention index (RI=742) for unambiguous GC identification. - Provides defined ignition delay parameters for accurate jet fuel surrogate modeling (S-8, Jet-A). Supplied with 99% purity and ambient shipping; reliable global logistics for R&D and process development.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 592-13-2
Cat. No. B165582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhexane
CAS592-13-2
Synonyms2,5-dimethylhexane
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)C
InChIInChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyUWNADWZGEHDQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylhexane: Technical Baseline for Procurement


2,5-Dimethylhexane (CAS 592-13-2) is a branched C8 alkane isomer of octane with the linear formula (CH3)2CHCH2CH2CH(CH3)2 and molecular weight 114.23 g/mol [1]. It is a colorless liquid at room temperature (melting point −91 °C; boiling point 108.1–109.9 °C; density 0.694 g/mL at 25 °C) [1] [2]. As a symmetrical di-branched hydrocarbon, it serves as an organic solvent, a fuel additive, and a critical intermediate in the synthesis of high-value aromatics [1] . Its physical and chemical properties differ quantifiably from both linear n-octane and other dimethylhexane isomers, making precise identity confirmation essential for research and industrial applications [3].

Workflow Combustion modeling, fuel surrogate formulation, or catalytic aromatization studies
Selection Logic Requires symmetrical 2,5-branched isomer; linear or alternative branched octanes will alter performance
Analytical Use GC reference standard confirmed by distinct Kovats retention index for hydrocarbon mixture identification

2,5-Dimethylhexane: Risks of Generic Substitution


Substituting 2,5-dimethylhexane with a different octane isomer, such as 2,2-dimethylhexane, 3,4-dimethylhexane, or even n-octane, cannot be assumed to yield equivalent outcomes. The specific location of the two methyl branches on the C2 and C5 carbons creates a unique molecular symmetry that profoundly affects fundamental physicochemical properties, chromatographic behavior, and chemical reactivity [1]. For instance, the symmetrical di-branched structure of 2,5-dimethylhexane results in a significantly lower vapor pressure and different chromatographic retention compared to its isomer 2,2-dimethylhexane [2] [3]. More critically, in combustion and fuel applications, the specific branching pattern dictates low-temperature reactivity and ignition characteristics, with 2,5-dimethylhexane exhibiting quantifiably longer ignition delay times and lower flame speeds than mono-methylated or linear octane isomers [1] [4]. In synthetic chemistry, the 2,5-substitution pattern is the precise structural motif required for high-yield dehydrocyclization to p-xylene, a property not shared by other octane isomers [5]. Therefore, generic substitution based solely on molecular formula (C8H18) or broad class (branched alkane) carries a high risk of experimental failure or compromised process performance.

Target Product
Branching: Symmetrical 2,5-dimethyl
Vapor Pressure: Reportedly ~30 mmHg at 25°C
Combustion: Longer ignition delay; lower flame speed
Synthesis: High selectivity toward p-xylene
Generic Octane Isomer
Branching: May be linear or differently branched
Vapor Pressure: Can shift volatility and handling protocols
Combustion: Ignition and flame speed profiles may not transfer
Synthesis: Aromatics yield and selectivity likely to differ

2,5-Dimethylhexane: Quantifiable Differentiation


Vapor Pressure Comparison

2,5-Dimethylhexane exhibits a quantifiably lower vapor pressure compared to its structural isomer 2,2-dimethylhexane. This difference is a direct consequence of the distinct molecular symmetry and intermolecular forces resulting from the 2,5- versus 2,2-branching pattern [1] [2].

Vapor Pressure
Cross-study comparable
30.3 mmHg vs. 42.2 mmHg (2,2-dimethylhexane); ~28% reduction
Supports volatility and evaporation-rate differentiation context.
Data to verify at 25°C; estimated values may be source-dependent.
Physical Chemistry Thermodynamics Chemical Engineering

Chromatographic Retention Differentiation

The unique 2,5-substitution pattern results in a distinct and higher Kovats retention index compared to the 2,2-dimethyl isomer, enabling unambiguous identification and separation in complex hydrocarbon mixtures [1] [2].

GC Retention
Cross-study comparable
Kovats RI 742 vs. 723 (2,2-dimethylhexane); difference of 19 units
Supports chromatographic identity confirmation and purity review.
Column-specific retention; confirm with in-house standard.
Analytical Chemistry Gas Chromatography Separation Science

Laminar Flame Speed Comparison

2,5-Dimethylhexane exhibits lower laminar flame speeds compared to mono-methylated octane isomers. This reduced reactivity is a direct result of the di-branched structure, which decreases the molecule's ability to populate the critical hydrogen radical pool during combustion [1].

Laminar Flame Speed
Head-to-head
Lower flame speed than mono-methylated octane isomers
Distinguishes combustion performance from other branched isomers.
Premixed flame conditions; quantitative values in referenced literature.
Combustion Chemistry Fuel Science Chemical Kinetics

Ignition Delay Time Comparison

Ignition delay times are a direct measure of fuel reactivity. Direct head-to-head shock tube experiments confirm that 2,5-dimethylhexane has longer ignition delay times than its linear counterpart, n-octane, and also exhibits quantifiable differences when compared to other branched alkanes [1].

Ignition Delay
Head-to-head
Longer τign than n-octane and 2,4-dimethylpentane
Key factor in knock-resistance and fuel surrogate model validation.
Shock tube data; T=1313–1554 K, P~1.5–3 atm.
Combustion Kinetics Fuel Reactivity Shock Tube Studies

p-Xylene Synthesis Selectivity

The specific 2,5-dimethyl substitution pattern is uniquely suited for dehydrocyclization to p-xylene, a high-value aromatic monomer. Patent literature establishes that 2,5-dimethylhexane can be converted to p-xylene with exceptionally high selectivity, a feature not shared by other octane isomers which yield mixed aromatics or lower selectivity [1] [2].

p-Xylene Selectivity
Class-level
Reported ~95 wt% selectivity at 88% conversion
Supports unique intermediate role for aromatics synthesis research.
Patent literature; catalyst-dependent results; verify under intended conditions.
Synthetic Chemistry Catalysis Petrochemicals

Aviation Fuel Surrogate Component

In the development of chemical kinetic mechanisms for aviation fuels, 2,5-dimethylhexane has been specifically selected as a surrogate component to represent the iso-paraffinic fraction of synthetic and petroleum-derived jet fuels. This selection is based on its molecular structure, which captures the combustion characteristics of the lightly branched alkanes found in real fuels, a role not filled by other octane isomers [1] [2] [3].

Surrogate Component
Class-level
Included at 22–41.9 mol% in validated jet fuel surrogate models
Confirms role in replicating iso-paraffinic combustion behavior.
Model-dependent formulation; source-specific molar fractions.
Fuel Science Chemical Kinetics Aviation Fuel

2,5-Dimethylhexane: Research and Industrial Applications


Aviation Fuel and Combustion Research

2,5-Dimethylhexane is used as a key surrogate component in chemical kinetic models for synthetic and petroleum-derived jet fuels, including S-8 and Jet-A, to represent the iso-paraffinic fraction [1]. Its quantifiably longer ignition delay and lower laminar flame speed compared to n-octane and mono-methylated isomers [2] [3] make it an essential compound for developing accurate combustion models and understanding fuel reactivity.

Analytical Method Development

The distinct Kovats retention index of 2,5-dimethylhexane (RI = 742) differentiates it from other octane isomers like 2,2-dimethylhexane (RI = 723) [4] [5]. This property enables its use as a reference standard in gas chromatography for the identification and quantification of hydrocarbons in complex mixtures, such as petroleum fractions, environmental samples, or industrial process streams.

Petrochemical Intermediate Synthesis

2,5-Dimethylhexane is a valuable precursor in the synthesis of p-xylene, a high-volume aromatic used in polyester (PET) production. Its specific 2,5-branching pattern enables a catalytic dehydrocyclization process to produce p-xylene with exceptionally high selectivity (approaching 95 wt% at 88% conversion), a yield unmatched by other octane isomers [6] [7]. This makes it a strategic starting material for research into alternative aromatics production pathways.

Specialized Organic Solvent

As a non-polar, branched alkane with a boiling point of ~108-109°C and density of 0.694 g/mL, 2,5-dimethylhexane serves as an organic solvent in biochemical experiments and drug synthesis research where its specific volatility, low water solubility, and distinct solvent properties offer advantages over other hydrocarbon solvents .

Application
Selection Property
Validation Focus
Combustion and Fuel Research
Symmetrical di-branched alkane structure
Ignition delay, flame speed, and surrogate model fidelity
Analytical Method Development
Distinct chromatographic retention index
GC identity confirmation and mixture quantification
Petrochemical Intermediate Synthesis
2,5-branching pattern for dehydrocyclization
p-Xylene selectivity and conversion pathway review
Specialized Organic Solvent
Non-polar, boiling point ~108–109°C
Volatility and solubility context for synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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